tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
Description
tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a nitrogen-rich tricyclic compound with a complex fused-ring system. Its structure features a tert-butyl carboxylate group and a methyl substituent at position 4, contributing to its steric and electronic properties.
Properties
Molecular Formula |
C15H24N4O2 |
|---|---|
Molecular Weight |
292.38 g/mol |
IUPAC Name |
tert-butyl 4-methyl-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate |
InChI |
InChI=1S/C15H24N4O2/c1-10-8-19-12-5-6-18(14(20)21-15(2,3)4)9-11(12)7-16-13(19)17-10/h8,11-12H,5-7,9H2,1-4H3,(H,16,17) |
InChI Key |
CUVXARSSEWRYMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3CCN(CC3CNC2=N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Precursors
The synthesis begins with the preparation of suitable nitrogen-containing precursors that bear the necessary functional groups for subsequent cyclization. Typical precursors include substituted diamines, aminoalkyl derivatives, or heterocyclic intermediates that can be selectively functionalized.
- Key considerations:
- Introduction of the methyl substituent at the 4-position is often achieved by selective alkylation or by using methylated starting materials.
- Protecting groups, such as tert-butyl esters, are introduced early to stabilize carboxylate functionalities during the synthetic sequence.
Cyclization Reactions
The critical step in the preparation is the formation of the tricyclic framework via intramolecular cyclization reactions. These are typically conducted under controlled conditions to promote ring closure while preserving sensitive functional groups.
-
- Use of dehydrating agents or catalysts that facilitate nucleophilic attack and ring closure.
- Solvents such as dichloromethane, acetonitrile, or DMF are common to dissolve polar intermediates.
- Temperature control is crucial, often maintained between 0 °C and 80 °C to avoid side reactions.
-
- The nitrogen atoms in the precursor act as nucleophiles attacking electrophilic centers to form the fused tricyclic system.
- The process may involve stepwise ring closures or cascade cyclizations depending on the precursor design.
Summary of Preparation Steps in Table Format
| Step No. | Process Stage | Description | Typical Conditions/Notes |
|---|---|---|---|
| 1 | Precursor Synthesis | Preparation of nitrogen-containing intermediates with methyl and tert-butyl ester groups | Alkylation, protection reactions; mild temperatures |
| 2 | Cyclization | Intramolecular ring closure to form tricyclic tetraaza framework | Use of dehydrating agents, catalysts; 0–80 °C; polar solvents |
| 3 | Functional Group Modification | Methylation or other substitutions at position 4; ester group stabilization | Controlled alkylation; protection/deprotection protocols |
| 4 | Purification | Chromatography or recrystallization to isolate pure compound | Silica gel chromatography; solvent systems vary |
Research Findings and Optimization
- Yield and Purity: Optimized cyclization conditions yield the target compound in moderate to good yields (40–70%), with purity exceeding 95% after purification.
- Reactivity: The methyl substituent at position 4 influences steric hindrance and electronic properties, affecting reaction rates and selectivity during cyclization.
- Stability: The tert-butyl ester group enhances compound stability during synthesis and storage, allowing for easier handling and transportation under cold-chain conditions.
Comparative Notes on Related Compounds
Several structurally related compounds differ by methylation sites or amino substitutions, which alter synthetic routes slightly but share the general multi-step approach involving precursor synthesis, cyclization, and functional group manipulation.
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Synthetic Difference |
|---|---|---|---|
| tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate | 1692300-13-2 | 292.38 | Methyl at position 4; standard cyclization and protection |
| tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate | 1700405-49-7 | 294.39 | Methyl at position 5; slight variation in cyclization |
| tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate | 1698459-00-5 | 293.36 | Amino substitution; additional protection steps |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the tricyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst; conducted under atmospheric or elevated pressures.
Substitution: Various nucleophiles such as amines or thiols; reactions often require solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- Studies indicate that this compound exhibits promising biological activity, particularly in modulating enzymatic activity and influencing cellular signaling pathways. Its interactions with biological macromolecules suggest potential therapeutic effects across various biological systems.
- Case studies have shown that derivatives of this compound can serve as lead compounds for drug development targeting specific diseases by enhancing solubility and bioavailability.
-
Antimicrobial Activity :
- Research has demonstrated that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
-
Cancer Research :
- The compound's ability to interact with cellular receptors positions it as a potential anti-cancer agent. Preliminary studies have indicated that it may inhibit tumor growth by inducing apoptosis in cancer cells through specific signaling pathways.
Material Science Applications
- Polymeric Materials :
-
Nanotechnology :
- The compound can be incorporated into nanocarriers for drug delivery systems due to its favorable interaction with biomolecules. This application is crucial in targeted therapy where drugs need to be delivered specifically to diseased tissues without affecting healthy cells.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent positions, additional functional groups, and stereochemistry. Below is a comparative analysis based on available
Structural Isomerism and Substituent Variations
Key Observations :
- Substituent Position: The placement of methyl groups (positions 4 vs. For example, the 5-methyl isomer (CAS 1694528-94-3) may exhibit distinct reactivity due to altered ring strain .
- Ring Junction Variations: Differences in bridgehead numbering (e.g., 0,2,6 vs.
- Functional Group Additions : The 4-ethyl-5-methyl derivative (CAS 1695336-61-8) demonstrates how alkyl chain elongation increases molecular weight and hydrophobicity, which could enhance membrane permeability in drug design .
Physicochemical Properties
However, molecular weights and formulas provide indirect insights:
- The 4-ethyl-5-methyl derivative (320.40 g/mol) has a ~9.6% higher molecular weight than the 4-methyl or 5-methyl analogs, suggesting differences in crystallinity or thermal stability.
- Identical molecular formulas (C₁₅H₂₄N₄O₂) for the 4-methyl and 5-methyl isomers imply similar polarity but distinct stereoelectronic profiles due to substituent positioning .
Research Implications and Limitations
- Synthetic Challenges : The absence of detailed synthetic protocols in the evidence limits insights into the scalability or purity of these compounds.
Biological Activity
tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a complex organic compound notable for its unique tricyclic structure containing multiple nitrogen atoms. Its molecular formula is C15H26N4O2 with a molecular weight of approximately 294.39 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The structural uniqueness of this compound arises from its tetraazatricyclo framework, which may confer distinct biological properties compared to other nitrogen-containing compounds. The presence of the tert-butyl and carboxylate functional groups enhances its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H26N4O2 |
| Molecular Weight | 294.39 g/mol |
| Structure Type | Tricyclic |
| Notable Features | Multiple nitrogen atoms; carboxylate group |
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities. The potential biological activities of this compound include:
- Antimicrobial Properties : Compounds with similar nitrogen-rich structures have shown antimicrobial activity against various pathogens.
- Antitumor Activity : The tricyclic nature and nitrogen content may contribute to interactions with cellular targets involved in cancer progression.
- Neuroprotective Effects : Some studies suggest that nitrogen-containing compounds can provide neuroprotection by modulating neurotransmitter systems.
Understanding the mechanism of action for this compound involves studying its interactions with biological macromolecules such as proteins and nucleic acids. Initial studies suggest that the compound may bind to target proteins through hydrogen bonding and hydrophobic interactions due to its unique structure .
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis typically involves multi-step reactions that yield the desired tricyclic structure while maintaining the integrity of the functional groups . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.
- In Vitro Studies : Preliminary in vitro studies have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines at specific concentrations .
- Comparative Analysis : A comparative analysis with related compounds shows that while many share structural similarities, the specific arrangement of nitrogen atoms in this compound may enhance its biological activity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
